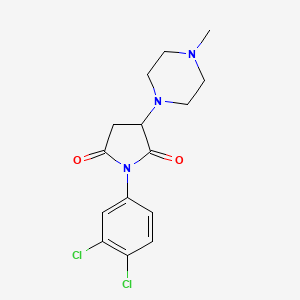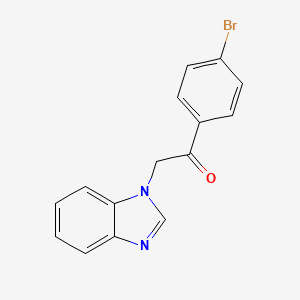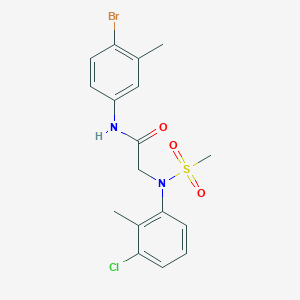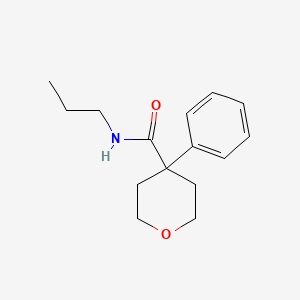
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MK-801, is a non-competitive NMDA receptor antagonist that has been widely used in scientific research. It was first synthesized in the late 1970s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor and blocking the flow of ions through the channel, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can prevent the activation of the receptor and inhibit the downstream signaling pathways that are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of other biochemical and physiological effects. It can increase the release of dopamine and other neurotransmitters in certain brain regions, and can also modulate the activity of other ion channels and receptors. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have effects on both the central nervous system and the peripheral nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor dysfunction in a controlled manner. However, the use of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can also have limitations, such as potential off-target effects and the need to carefully control for dosage and administration.
Direcciones Futuras
There are many potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and the NMDA receptor. Some possible areas of focus include the development of more selective NMDA receptor antagonists, the study of the role of NMDA receptor dysfunction in other neurological and psychiatric disorders, and the investigation of potential therapeutic applications for 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and related compounds. Additionally, advances in imaging and other techniques may allow for more detailed studies of the effects of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and other organs.
Métodos De Síntesis
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine to form 1-(3,4-dichlorophenyl)-4-methylpiperazine. This intermediate is then reacted with ethyl acetoacetate to produce the final product, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been used to study the effects of NMDA receptor dysfunction on learning and memory.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4944321.png)

![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)

![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)